2-(5-sulfanyltetrazol-1-yl)acetic acid
Description
2-(5-Sulfanyltetrazol-1-yl)acetic acid is a tetrazole derivative featuring a sulfanyl (thiol) group at the 5-position of the tetrazole ring and an acetic acid moiety at the 1-position. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in drug design due to similar pKa values and metabolic stability .
Properties
IUPAC Name |
2-(5-sulfanyltetrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2S/c8-2(9)1-7-3(10)4-5-6-7/h1H2,(H,8,9)(H,4,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTQEHLQKASWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)N1C(=NN=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-sulfanyltetrazol-1-yl)acetic acid involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-(5-sulfanyltetrazol-1-yl)acetic acid is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters. The industrial production methods aim to maximize efficiency and minimize waste, ensuring a cost-effective and environmentally friendly process.
Chemical Reactions Analysis
Types of Reactions
2-(5-sulfanyltetrazol-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
The common reagents used in the reactions of 2-(5-sulfanyltetrazol-1-yl)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-(5-sulfanyltetrazol-1-yl)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions result in substituted compounds with different functional groups.
Scientific Research Applications
2-(5-sulfanyltetrazol-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: In biological research, 2-(5-sulfanyltetrazol-1-yl)acetic acid is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and treatment of diseases.
Industry: 2-(5-sulfanyltetrazol-1-yl)acetic acid is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-sulfanyltetrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The pathways involved in the mechanism of action include various biochemical and cellular processes, which are influenced by the presence of 2-(5-sulfanyltetrazol-1-yl)acetic acid.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Tetrazole-Based Analogues
2-(5-Amino-2H-tetrazol-2-yl)acetic Acid ()
- Molecular Formula : C₃H₅N₅O₂
- Key Features: Amino group at the 5-position of the tetrazole. Dihedral angle between tetrazole and carboxyl group: 82.25° . Hydrogen bonding: Forms layered structures via O—H⋯N, N—H⋯O, and N—H⋯N interactions .
- Comparison: The sulfanyl group in 2-(5-sulfanyltetrazol-1-yl)acetic acid may increase acidity compared to the amino analogue due to the thiol's lower pKa (~8–10 vs. amino pKa ~10–12).
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid ()
- Molecular Formula : C₁₀H₁₀N₄O₂S₂
- Key Features :
- Comparison: The aromatic substituent introduces steric bulk and lipophilicity, reducing water solubility compared to the simpler 2-(5-sulfanyltetrazol-1-yl)acetic acid.
Thiadiazole and Thiazole Derivatives
5-Substituted 1,3,4-Thiadiazol-2-yl-sulfanylacetic Acid Derivatives ()
- General Formula : CₙHₘN₂O₂S₂
- Key Features: Thiadiazole core instead of tetrazole. Synthesized via alkylation of 5-R-amino-1,3,4-thiadiazole-2-thioles . Demonstrated anticonvulsant and anticancer activity .
- Comparison :
2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic Acid ()
- Molecular Formula : C₁₄H₁₁FN₂O₂S₂
- Key Features :
- Comparison :
Benzofuran and Oxadiazole Derivatives
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
- Molecular Formula : C₁₉H₂₄O₃S
- Key Features :
- Comparison: Higher molecular weight (332.44 g/mol) and hydrophobicity reduce aqueous solubility compared to tetrazole derivatives. Benzofuran's planar structure enables π-π stacking, unlike non-aromatic tetrazoles .
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic Acid ()
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
